molecular formula C12H8BrN3O4S2 B1224073 5-bromo-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)furan-2-carboxamide

5-bromo-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)furan-2-carboxamide

Cat. No.: B1224073
M. Wt: 402.2 g/mol
InChI Key: WRMMTKDIJFSDHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)furan-2-carboxamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a benzothiazole ring, a furan ring, and a sulfamoyl group, which contribute to its distinctive chemical properties.

Preparation Methods

The synthesis of 5-bromo-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)furan-2-carboxamide typically involves multiple steps, including the formation of the benzothiazole ring, the introduction of the furan ring, and the addition of the sulfamoyl group. Common synthetic routes include:

    Formation of Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with carbon disulfide and bromine.

    Introduction of Furan Ring: The furan ring can be introduced via a coupling reaction with a suitable furan derivative.

    Addition of Sulfamoyl Group: The sulfamoyl group is typically added through a sulfonation reaction using sulfamic acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

5-bromo-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the sulfamoyl group to an amine.

    Substitution: The bromine atom in the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

5-bromo-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)furan-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-bromo-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The sulfamoyl group can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

5-bromo-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)furan-2-carboxamide can be compared with other similar compounds, such as:

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole ring but differ in their functional groups and applications.

    Furan Derivatives: Compounds like furfural and furan-2-carboxylic acid share the furan ring but have different substituents and reactivity.

    Sulfamoyl Compounds: Compounds like sulfamethoxazole and sulfadiazine contain the sulfamoyl group but differ in their core structures and uses.

Properties

Molecular Formula

C12H8BrN3O4S2

Molecular Weight

402.2 g/mol

IUPAC Name

5-bromo-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)furan-2-carboxamide

InChI

InChI=1S/C12H8BrN3O4S2/c13-10-4-3-8(20-10)11(17)16-12-15-7-2-1-6(22(14,18)19)5-9(7)21-12/h1-5H,(H2,14,18,19)(H,15,16,17)

InChI Key

WRMMTKDIJFSDHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)N)SC(=N2)NC(=O)C3=CC=C(O3)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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